Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound . X-ray crystallography might also be used if the compound forms crystals .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include studying its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Spectroscopic properties might also be included here .Scientific Research Applications
Chemical Synthesis and Characterization
- Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of pyrano pyrimidine carboxylate derivatives via a green approach involving a one-pot four-component reaction catalyzed by L-Proline (Yadav et al., 2021).
- Another study details the synthesis of a new compound related to this chemical, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, using a click chemistry approach, highlighting the compound's utility in chemical research (Güiza et al., 2020).
Crystallography and Molecular Structure Analysis
- In the field of crystallography, this compound has been used to analyze molecular structures. A study on hydrogen bonding in anticonvulsant enaminones used methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, a related compound, to understand molecular interactions and hydrogen bond networks (Kubicki et al., 2000).
Development of Antimicrobial and Anticancer Agents
- Research in medicinal chemistry has explored derivatives of Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate for potential antimicrobial and anticancer applications. A study synthesized novel pyrazole derivatives with promising antimicrobial and anticancer activities (Hafez et al., 2016).
- Another study focused on the complexation of disperse dyes derived from thiophene with metals like Cu, Co, Zn, indicating potential applications in the textile industry (Abolude et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFVYUDIAQQDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434256 | |
Record name | methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205805-13-6 | |
Record name | methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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